molecular formula C11H16N2O2 B13427266 (3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine

(3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine

Cat. No.: B13427266
M. Wt: 208.26 g/mol
InChI Key: VFQUPVHINRDOTM-UHFFFAOYSA-N
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Description

(3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine is a chemical compound of interest in pharmaceutical and medicinal chemistry research. It belongs to a class of aminopyridine derivatives that are frequently explored as key scaffolds in the development of novel therapeutic agents . The structure combines a pyridine ring, a common feature in many bioactive molecules, with a flexible methanamine linker and a 3-methyloxetane moiety ; the oxetane ring is often used in modern drug design to favorably modulate a compound's physicochemical properties, such as metabolic stability and solubility . Research Applications and Value: While the specific biological activity of this compound requires further investigation, its structural features align with those used in developing inhibitors for various enzyme targets. Preclinical research on analogous pyridine-methanamine compounds has shown their potential as kinase inhibitors . Furthermore, pyridine-based structures are actively studied in central nervous system (CNS) drug discovery campaigns. Computational analyses suggest that certain pyridine variants can be designed to exhibit improved blood-brain barrier (BBB) penetration, a critical characteristic for treating neurological conditions . As such, this compound serves as a versatile chemical building block for synthesizing more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[3-[(3-methyloxetan-3-yl)methoxy]pyridin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(6-14-7-11)8-15-10-5-13-3-2-9(10)4-12/h2-3,5H,4,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQUPVHINRDOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=C(C=CN=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Pyridine Derivatives

The primary route involves nucleophilic substitution reactions where a suitable pyridine precursor bearing a leaving group (e.g., halogen) reacts with a (3-methyloxetan-3-yl)methyl nucleophile. This method is favored for its regioselectivity and functional group tolerance.

Reaction Scheme:

$$ \text{Pyridine-4-yl halide} + \text{(3-methyloxetan-3-yl)methyl nucleophile} \rightarrow \text{Target compound} $$

Reaction Conditions:

  • Reagents: Potassium carbonate (K₂CO₃) as base, dimethylformamide (DMF) as solvent.
  • Temperature: 80°C.
  • Yield: Typically ranges from 45% to 55% with high purity (>95%), depending on reaction optimization.

This pathway benefits from the nucleophilicity of the oxetane-containing nucleophile and the electrophilicity of the pyridine halide.

Reductive Amination

An alternative approach involves reductive amination, where a pyridine-4-carbaldehyde derivative reacts with a (3-methyloxetan-3-yl)methyl amine or related precursor.

Reaction Scheme:

$$ \text{Pyridine-4-carbaldehyde} + \text{(3-methyloxetan-3-yl)methyl amine} \xrightarrow{\text{reducing agent}} \text{Target compound} $$

Reaction Conditions:

  • Reagents: Sodium borohydride (NaBH₄) or hydrogen with palladium on carbon (H₂/Pd-C).
  • Solvent: Methanol or ethanol.
  • Temperature: Room temperature.
  • Yield: 60–70%, with high purity (>90%).

This method allows for precise control over the introduction of the methanamine group at the 4-position of pyridine.

Influence of Structural Moieties on Synthesis

Effect of the Oxetane Ring

The oxetane ring, a strained four-membered cyclic ether, influences the synthesis in several ways:

  • Steric Hindrance: The methyl substitution at the 3-position increases steric bulk, potentially reducing reaction rates.
  • Polarity and Solubility: The oxetane enhances aqueous solubility and metabolic stability, which is advantageous for downstream biological applications.
  • Reactivity: The strained ring can undergo ring-opening reactions under specific conditions, which must be carefully controlled during synthesis.

Functional Group Compatibility

The presence of the methoxy group attached via the oxetane ring is tolerant to various reaction conditions, including electrophilic and nucleophilic substitutions, enabling diversification of the molecule.

Reaction Conditions and Optimization

Method Reagents & Conditions Typical Yield (%) Notes
Nucleophilic Substitution K₂CO₃, DMF, 80°C 45–55 High regioselectivity, requires purification
Reductive Amination NaBH₄, MeOH, RT 60–70 Mild conditions, good for scale-up
Cross-Coupling (e.g., Suzuki) Pd catalysts, boronic acids Variable Used for further functionalization

Purification Techniques

  • Recrystallization from methanol or ethanol for nucleophilic substitution products.
  • Column chromatography (silica gel, gradient elution) for complex mixtures.

In-Depth Research Findings and Data

Reaction Yields and Purity

Research indicates that nucleophilic substitution reactions on pyridine derivatives with oxetane-based nucleophiles generally achieve yields between 45% and 55%, with purity exceeding 95%. Reductive amination routes tend to produce higher yields (60–70%) with comparable purity.

Structural and Physicochemical Properties

The incorporation of the oxetane ring significantly impacts the compound's physicochemical profile:

Property Value Significance
LogP ~1.2 Moderate lipophilicity, favorable for bioavailability
Aqueous Solubility ~15 mg/mL at pH 7.4 Enhanced solubility compared to linear analogs
Molecular Weight 208.26 g/mol Suitable for drug-like properties

Biological and Medicinal Chemistry Implications

The structural features, especially the oxetane ring, contribute to increased metabolic stability and potential bioactivity, making this compound a promising scaffold for medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

(3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted pyridine compounds .

Scientific Research Applications

Chemistry

In chemistry, (3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as a precursor for drugs targeting specific biological pathways or as a ligand in biochemical assays .

Industry

In the industrial sector, (3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine is used in the development of advanced materials. Its structural properties make it suitable for creating polymers and other materials with specific characteristics .

Mechanism of Action

The mechanism of action of (3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Polarity : The oxetane’s oxygen atom enhances polarity, likely increasing aqueous solubility relative to trifluoroethoxy (lipophilic) or morpholine-containing analogs .

Electron Effects : Trifluoroethoxy’s electron-withdrawing nature may reduce electron density on the pyridine ring, altering reactivity or binding interactions compared to electron-donating groups like methoxy .

Biological Activity

The compound (3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine, a pyridine derivative, has garnered attention due to its potential biological activities. This article examines its synthesis, biological evaluations, and implications for medicinal chemistry.

Synthesis

The synthesis of (3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine typically involves several key steps:

  • Formation of the Oxetane Ring : The oxetane moiety is synthesized through cyclization of a precursor such as a halohydrin or epoxide under basic conditions.
  • Attachment to Pyridine : The oxetane is then linked to a pyridine derivative via nucleophilic substitution, often requiring a strong base and an appropriate leaving group.
  • Introduction of the Methanamine Group : The final step involves the introduction of the methanamine functionality, which can be achieved through reductive amination or similar methods.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antibacterial properties and potential mechanisms of action.

Antibacterial Activity

Recent research indicates that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, modifications in the structure have led to enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) for some derivatives were found to be in the low microgram range, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of Pyridine Derivatives

Compound IDBacteria TestedMIC (µg/ml)Observations
17gE. faecalis0.5Significant inhibition
21dS. pneumoniae0.5Broad-spectrum activity
21bS. aureus1.0High efficacy
21fB. subtilis2.0Moderate inhibition

The mechanisms by which (3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine exerts its antibacterial effects may involve:

  • Inhibition of Cell Wall Synthesis : Similar to other pyridine derivatives, it may interfere with peptidoglycan synthesis in bacterial cell walls.
  • Biofilm Disruption : Compounds have shown efficacy in disrupting biofilm formation, which is critical for treating chronic infections .

Case Studies

In a study evaluating the structure-activity relationship (SAR) of various pyridine derivatives, it was found that modifications at specific positions significantly influenced their antibacterial potency. For example, introducing fluorine atoms enhanced binding affinity and bioactivity due to increased electron density alterations on the pyridine ring .

Case Study: Compound 21d

Compound 21d demonstrated remarkable activity against multiple bacterial strains, with a MIC value significantly lower than that of traditional antibiotics like linezolid. Its mechanism involved forming hydrogen bonds with bacterial targets, enhancing its efficacy .

Q & A

Q. Can retrosynthetic AI tools improve route efficiency?

  • Example : AI models (e.g., Reaxys-based pipelines) predict optimal pathways for introducing the methyloxetane group early in synthesis to minimize steric clashes .

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